Home > Products > Screening Compounds P120589 > Pyrrolo[2,3-b]pyridine-1-carboxamide
Pyrrolo[2,3-b]pyridine-1-carboxamide -

Pyrrolo[2,3-b]pyridine-1-carboxamide

Catalog Number: EVT-13824543
CAS Number:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound features a fused pyrrole and pyridine ring structure, which is characteristic of many biologically active compounds. It is classified as an organoheterocyclic compound and is recognized for its potential pharmacological applications, particularly in the treatment of various diseases due to its ability to interact with biological targets.

Source and Classification

Pyrrolo[2,3-b]pyridine-1-carboxamide can be derived from the parent compound 1H-pyrrolo[2,3-b]pyridine, which has been extensively studied for its biological properties. As classified in chemical databases, it falls under the category of pyrrolopyridines and can be further categorized into subclasses such as tropane alkaloids and substituted pyrroles. The compound's structure includes a carboxamide functional group, enhancing its bioactivity and solubility properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyrrolo[2,3-b]pyridine-1-carboxamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available pyrrolo[2,3-b]pyridine derivatives.
  2. Functionalization: The introduction of a carboxamide group can be achieved through various methods, including:
    • Direct amide formation using coupling reagents such as T3P (triazole-activated phosphonate) and DIPEA (N,N-diisopropylethylamine) to react with suitable amines.
    • Saponification of esters followed by amide coupling to yield the desired carboxamide derivative.
  3. Purification: Final products are typically purified using column chromatography or recrystallization techniques to achieve high purity levels for biological evaluation.

Recent studies have reported successful syntheses with yields ranging from 45% to 60%, indicating efficient methodologies for producing this compound .

Molecular Structure Analysis

Structure and Data

Pyrrolo[2,3-b]pyridine-1-carboxamide has a molecular formula of C8_{8}H8_{8}N2_{2}O. Its molecular weight is approximately 148.16 g/mol. The structure consists of:

  • A pyrrole ring (five-membered ring with one nitrogen).
  • A pyridine ring (six-membered ring with one nitrogen).
  • A carboxamide functional group (-C(=O)NH2_2) that enhances its reactivity and solubility.

The compound's three-dimensional structure can be visualized using computational chemistry software, allowing for detailed analysis of its conformational properties .

Chemical Reactions Analysis

Reactions and Technical Details

Pyrrolo[2,3-b]pyridine-1-carboxamide participates in several chemical reactions that are significant for its biological activity:

  1. Hydrogen Bonding: The carboxamide group can form hydrogen bonds with biological macromolecules, influencing binding affinity and selectivity.
  2. Substitution Reactions: The nitrogen atoms in the rings can undergo electrophilic substitution, allowing for further functionalization and modification of the compound.
  3. Deprotonation/Reactivity: The amide hydrogen can be deprotonated under basic conditions, facilitating nucleophilic attack in subsequent reactions.

These reactions are crucial for developing derivatives with enhanced pharmacological profiles .

Mechanism of Action

Process and Data

The mechanism of action for Pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific biological targets:

  1. Phosphodiesterase Inhibition: Research indicates that certain derivatives act as selective inhibitors of phosphodiesterase 4B (PDE4B), leading to increased levels of cyclic AMP within cells. This mechanism is beneficial in treating inflammatory diseases.
  2. Receptor Interaction: The compound may also interact with various receptors in the central nervous system, modulating neurotransmitter release and potentially providing therapeutic effects in neurodegenerative conditions .

Data from biological evaluations show that certain derivatives exhibit significant inhibition rates against PDE4B, making them promising candidates for further development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrolo[2,3-b]pyridine-1-carboxamide exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 150–160 °C.
  • Solubility: Generally soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for various applications in medicinal chemistry .

Applications

Scientific Uses

Pyrrolo[2,3-b]pyridine-1-carboxamide has several potential applications in scientific research:

  1. Drug Development: Its role as a phosphodiesterase inhibitor positions it as a candidate for developing anti-inflammatory drugs.
  2. Cancer Research: Derivatives have shown promise as fibroblast growth factor receptor inhibitors, which are relevant in cancer therapies.
  3. Neuroscience Studies: Due to its interactions with central nervous system receptors, it may be explored for treatments related to mood disorders or neurodegenerative diseases .
Synthetic Methodologies and Structural Optimization

Scaffold-Hopping Strategies for Core Heterocyclic Modifications

Scaffold-hopping has emerged as a pivotal strategy to enhance the drug-like properties and target affinity of pyrrolo[2,3-b]pyridine-1-carboxamides. This approach systematically replaces core heterocyclic elements while preserving key pharmacophoric features. In PDE4B inhibitor development, scaffold-hopping from imidazo[1,2-a]pyridine to pyrrolo[2,3-b]pyridine yielded compound 7 (IC₅₀ = 0.48 µM), exhibiting a 6-fold potency increase compared to the parent scaffold. This enhancement was attributed to improved hydrogen-bonding interactions with the PDE4B hinge region (VAL334) and superior planarity facilitating deeper active-site penetration [4]. Similarly, in MELK inhibitor design, replacing imidazo[1,2-b]pyridazine with pyrrolo[2,3-b]pyridine generated compound 16h (IC₅₀ = 32 nM), where the pyrrole nitrogen formed an additional hydrogen bond with catalytic residue ASP133, while reduced polar surface area enhanced blood-brain barrier permeability [6]. For M1 PAM optimization, scaffold-hopping produced VU6007477, where the pyrrolo[2,3-b]pyridine core enabled retention of M1 potency (EC₅₀ = 230 nM) while eliminating seizure-inducing agonist activity through strategic hydroxyl group removal [2].

Table 1: Impact of Scaffold-Hopping on Biological Activity

Original ScaffoldNew ScaffoldCompoundTargetPotency Gain
Imidazo[1,2-a]pyridinePyrrolo[2,3-b]pyridine7PDE4B6-fold (IC₅₀ 0.48 µM vs 2.4 µM)
Imidazo[1,2-b]pyridazinePyrrolo[2,3-b]pyridine16hMELKIC₅₀ = 32 nM
BenzomorpholinePyrrolo[2,3-b]pyridineVU6007477M1 receptorEC₅₀ = 230 nM (no agonist activity)

Regioselective Functionalization of the Pyrrolopyridine Core

Regioselective modification at C3, C5, and N1 positions significantly influences the biological profile of pyrrolo[2,3-b]pyridine-1-carboxamides. C3 functionalization is typically achieved through electrophilic substitution or directed metalation:

  • Bromination: N1-protected derivatives undergo selective C3 bromination using N-bromosuccinimide (NBS), enabling downstream cross-coupling. For AAK1 inhibitors, 5-bromo-3-iodo-2-aminopyridine served as a key intermediate for Sonogashira coupling and subsequent ring closure to 3,5-disubstituted analogs [5].
  • Nitration: Treatment with fuming HNO₃ yields 3-nitro derivatives (compound 5), subsequently reduced to amines for carboxamide coupling. This approach enabled synthesis of 8a-o with varied C3 substituents for dengue virus inhibition studies [5].
  • Formylation: Duff reaction (HMTA/AcOH) installs aldehyde groups at C3 (compound 9), permitting Grignard additions or reductive amination [5] [8].

C5 modifications primarily leverage halogenated precursors:

  • Suzuki coupling of 5-bromo derivatives with arylboronic acids occurs with >80% efficiency using Pd(dppf)Cl₂ catalyst. In GSK-3β inhibitors, this method introduced 3,4-dimethoxyphenyl groups to enhance kinase binding affinity (compound 14) [8].
  • Protecting group strategies: N1-tosylation prevents undesired N-arylation during C5 functionalization, crucial for synthesizing compound 17 via sequential iodination and Suzuki coupling [5].

Table 2: Regioselective Modification Strategies and Applications

PositionReactionConditionsKey IntermediateApplication
C3BrominationNBS, DMF, 0°C→RT3-Bromo-1-tosyl derivativeCross-coupling precursor
C3NitrationFuming HNO₃, 0°C3-Nitro-5-bromo derivativeAAK1 inhibitor synthesis
C5Suzuki couplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O5-Aryl-3-nitro derivativesDengue virus inhibitors
N1TosylationTsCl, NaH, THFN1-tosyl protected coreRegioselective C-H functionalization

Parallel Synthesis Approaches for Carboxamide Derivative Libraries

Parallel synthesis enables rapid exploration of carboxamide diversity in pyrrolo[2,3-b]pyridine scaffolds. A representative workflow involves:

  • Core diversification: Chan-Lam coupling installs diverse aryl groups at N1 using Cu(OAc)₂/pyridine under oxygen atmosphere, producing intermediates like 9 with 65-89% yields [4].
  • Carboxamide formation: T3P®-mediated coupling of carboxylic acids (10) with amines generates carboxamide libraries (11a-o, 14a-w) in a single step with >75% purity, avoiding tedious protection/deprotection sequences [4].

In PDE4B inhibitor optimization, parallel synthesis of 11a-o identified critical structure-activity relationships: 3,3-difluoroazetidine carboxamide (11h) exhibited optimal PDE4B inhibition (IC₅₀ = 0.14 µM) and 6-fold selectivity over PDE4D. Conversely, spirocyclic and basic amine-containing carboxamides (11n-o) showed >10-fold reduced potency due to steric clashes and suboptimal lipophilicity [4]. Similarly, for antiviral agents, parallel synthesis of 3-carboxamide-5-aryl pyrrolo[2,3-b]pyridines (8a-o) via BOP-mediated coupling identified compound 8g with nanomolar AAK1 affinity and improved DENV inhibition in primary dendritic cells [5].

Table 3: Biological Activity of Select Carboxamide Derivatives from Parallel Synthesis

CompoundR1 GroupTargetActivitySelectivity
11h3,3-DifluoroazetidinePDE4BIC₅₀ = 0.14 µM6-fold vs PDE4D
11fAzetidinePDE4BIC₅₀ = 0.11 µM2-fold vs PDE4D
8g4-FluorobenzoylAAK1Kd = 18 nM>100-fold vs GAK
143,4-DichlorophenylGSK-3βIC₅₀ < 50 nM>20-fold vs CDK5

Chan–Lam Coupling and Suzuki-Miyaura Cross-Coupling in Side-Chain Elaboration

Chan-Lam coupling enables N-arylation under mild conditions using catalytic Cu(II) salts and arylboronic acids. This method is particularly valuable for functionalizing the N1 position without affecting the carboxamide group:

  • Mechanism: Copper(II) acetate oxidizes arylboronic acid to arylcopper(III) species, which undergoes nucleophilic substitution with pyrrolopyridine nitrogen [7].
  • Optimized conditions: Cu(OAc)₂ (20 mol%), pyridine (2 eq), O₂ atmosphere, DCM/MeOH (3:1), room temperature, yielding N-aryl products like 9 in 72-89% yield with excellent functional group tolerance [4].
  • Electronic effects: Electron-deficient boronic acids (e.g., 3,4-dichlorophenyl) react faster than electron-rich analogs (e.g., 4-methoxyphenyl) due to facilitated transmetalation [7].

Suzuki-Miyaura cross-coupling remains indispensable for C-C bond formation at halogenated positions:

  • C5 arylation: Pd(dppf)Cl₂-catalyzed coupling of 5-bromopyrrolopyridines with arylboronic acids proceeds efficiently (K₂CO₃, dioxane/H₂O, 80°C) to afford 6a-h in 65-85% yield. This method demonstrated excellent regioselectivity in synthesizing 3-nitro-5-aryl derivatives for antiviral screening [5].
  • Tandem coupling: Sequential Suzuki reactions enable orthogonal functionalization, as demonstrated in GSK-3β inhibitor synthesis where compound 14 was prepared via iodination/Suzuki sequence with controlled addition of boronic acid partners [8].

Table 4: Comparative Efficiency of Coupling Methodologies

Reaction TypeCatalyst SystemTypical YieldReaction TimeKey Advantage
Chan-Lam N-arylationCu(OAc)₂/pyridine/O₂72-89%12-24 hAmine-compatible, room temperature
Suzuki C5-arylationPd(dppf)Cl₂/K₂CO₃65-94%2-6 hBroad boronic acid scope
Sonogashira couplingPd/CuI/Et₃N70-85%3-8 hAlkyne introduction for ring closure

Properties

Product Name

Pyrrolo[2,3-b]pyridine-1-carboxamide

IUPAC Name

pyrrolo[2,3-b]pyridine-1-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12)

InChI Key

PWEBVYIWBLUXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.